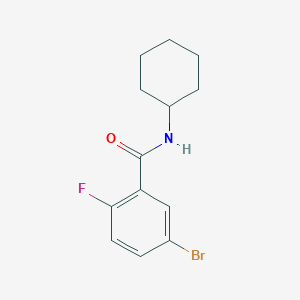

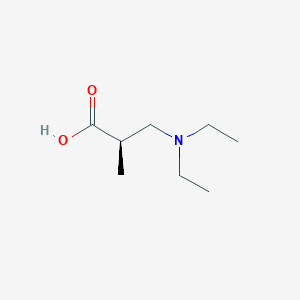

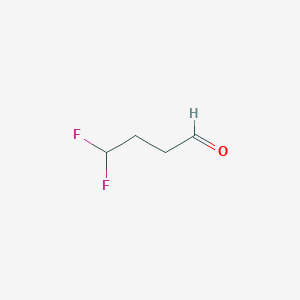

N-(3,5-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as compound X, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

N-(3,5-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide derivatives have shown promise in antimicrobial applications. A study synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with substitutions at the 4-position, exhibiting moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

HIV Treatment

The compound has been explored as an HIV-1 reverse transcriptase inhibitor. A series of N-phenyl piperidine analogs demonstrated potent activity against wild-type HIV-1 and various NNRTI-resistant mutant viruses (Tang et al., 2010).

CCR5 Antagonist for HIV

A specific derivative, TAK-220, demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates and presented a good pharmacokinetic profile in monkeys (Imamura et al., 2006).

Inotropic Activity

A study synthesized a series of derivatives and evaluated them for positive inotropic activity, with some showing favorable activity compared to the standard drug, milrinone (Liu et al., 2009).

HIV Integrase Inhibition

Another application includes its use as an HIV-integrase inhibitor, with specific derivatives showing potent inhibition in this regard (Pace et al., 2007).

Anti-Inflammatory and Analgesic Properties

Derivatives of the compound have shown significant activity as anti-inflammatory and analgesic agents, particularly in inhibiting cyclooxygenase-1/2 and showing high COX-2 selectivity (Abu‐Hashem et al., 2020).

Microglia Imaging

The compound has potential for use in PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), which could be valuable in studying neuroinflammation and its related disorders (Horti et al., 2019).

Cancer Treatment

It has been evaluated as an anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment, with studies focusing on its pharmacokinetics and metabolic stability (Teffera et al., 2013).

Propiedades

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O2/c24-18-10-16(11-19(25)12-18)14-26-23(30)17-6-8-29(9-7-17)21-13-22(28-15-27-21)31-20-4-2-1-3-5-20/h1-5,10-13,15,17H,6-9,14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWHPDBVBHAVGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC(=CC(=C2)F)F)C3=CC(=NC=N3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

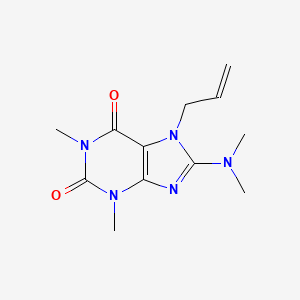

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihy dro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2427368.png)

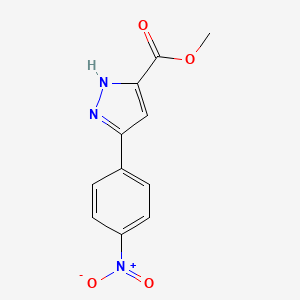

![3-carbazol-9-yl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide](/img/structure/B2427373.png)

![1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2427378.png)